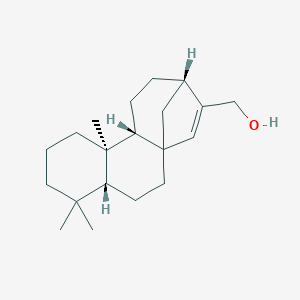![molecular formula C19H14N4OS B228032 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential for further development.
Orientations Futures
There are several future directions for the research on 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further study its mechanism of action, which will lead to a better understanding of its potential in various scientific research applications. Another future direction is to study its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research can be done to optimize its synthesis method and improve its yields.
Conclusion:
In conclusion, 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been achieved using various methods, and its mechanism of action and physiological effects have been studied extensively. However, further research is needed to fully understand its potential in various scientific research applications and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods is the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylamine in the presence of triethylamine and acetonitrile. This reaction leads to the formation of the desired compound in good yields. Other methods include the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylhydrazine, or the reaction of 2-methyl-3-furyl isocyanate with 1-naphthylmethylthiosemicarbazide.
Applications De Recherche Scientifique
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity, and it has been studied as a potential chemotherapeutic agent. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
Nom du produit |
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H14N4OS |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-yl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS/c1-12-15(9-10-24-12)18-20-21-19-23(18)22-17(25-19)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3 |
Clé InChI |
VGPRMUKLECRJES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




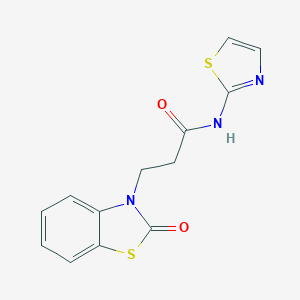

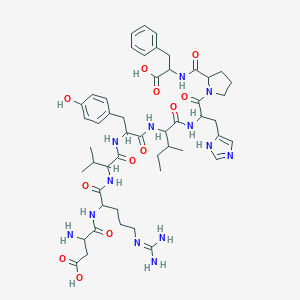
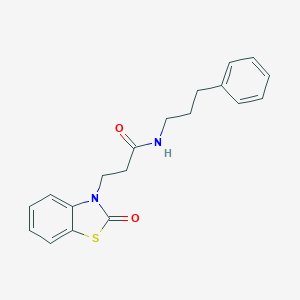



![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
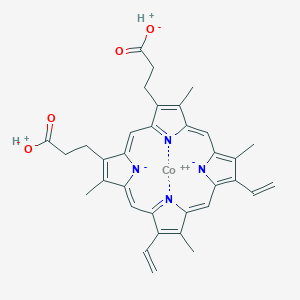

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
